
Isovaleric acid
Overview
Description
Isovaleric acid (3-methylbutanoic acid, CAS No. 503-74-2) is a branched-chain carboxylic acid with the molecular formula C₅H₁₀O₂. It is a volatile organic compound characterized by a pungent, cheesy odor and is naturally found in some plants, animal sweat, and fermented products. Industrially, it is used as a precursor in the synthesis of flavors, perfumes, and pharmaceuticals . Its applications extend to laboratory settings, where it serves as a reagent in organic synthesis and analytical chemistry . The compound’s branched structure (a methyl group attached to the third carbon of the butanoic acid chain) significantly influences its physical and chemical behavior, distinguishing it from linear-chain carboxylic acids.
Preparation Methods
Catalytic Oxidation of Isoamyl Alcohol
Palladium-Catalyzed Aerobic Oxidation
The palladium-catalyzed aerobic oxidation of isoamyl alcohol (3-methyl-1-butanol) in an alkaline aqueous medium achieves yields exceeding 95% under optimized conditions. The reaction employs a stationary catalyst bed containing palladium supported on activated carbon (0.5–1.5 wt% Pd) at 50–130°C and 0–10 atm oxygen pressure. Key parameters include:
Reaction Conditions
- Temperature: 60°C
- Pressure: 2 atm (gauge)
- Catalyst: Pd/activated carbon (1 wt%)
- Alkaline medium: 4.2 wt% NaOH
- Feed rate: 0.6 kg/h isoamyl alcohol
The mechanism proceeds through sequential dehydrogenation of isoamyl alcohol to isovaleraldehyde, followed by oxidative dehydrogenation to isovaleric acid. This method eliminates manganese oxide waste associated with permanganate oxidations and reduces energy consumption through continuous operation.
Comparative Performance
A comparative study of palladium catalysts shows that ligand-modified systems (e.g., Pd(OAc)₂ with phosphine ligands) enhance turnover frequency by 40% compared to unmodified catalysts. For example, a system using Pd(OAc)₂ (0.2 mmol), potassium acetate (260 mg), and ligand L2 (24.8 mg) in isovaleraldehyde achieves 99.1% yield at 30–35°C under nitrogen.
Electrolytic Oxidation of Isoamyl Alcohol
Sulfuric Acid-Mediated Process
Early 20th-century methods utilized electrolytic oxidation in 10% sulfuric acid at 15–20°C, yielding 60–70% this compound with concurrent aldehyde formation. The anode reaction involves:
$$
\text{C}5\text{H}{11}\text{OH} \rightarrow \text{C}4\text{H}9\text{COOH} + 2\text{H}^+ + 2e^-
$$
Optimized Parameters
- Current density: 0.44 A/dm²
- Electrolyte: 10% H₂SO₄
- Temperature: 15°C
- Duration: 15 hours
This method’s inefficiency stems from competing aldehyde formation (up to 30% yield) and high energy input.
Permanganate-Enhanced Electrolysis
Adding potassium permanganate (30 g/L) increases acid yield to 85% by suppressing aldehyde intermediates through secondary oxidation. However, the process generates MnO₂ sludge, complicating waste management.
Hydroalkoxycarbonylation of Isobutylene
Palladium-Catalyzed Carbonylation
A novel one-step synthesis converts isobutylene (C₄H₈), carbon monoxide, and glycerol into this compound α-monoglyceride, which hydrolyzes to this compound. The Pd(acac)₂-PPh₃-TsOH catalyst system operates under:
Reaction Profile
- Temperature: 100°C
- CO pressure: 2.0 MPa
- Time: 4 hours
- Molar ratio: [glycerol]:[isobutylene]:[Pd] = 435:550:1
This route achieves 95% yield while bypassing traditional two-step processes (oxidation followed by esterification).
Bromination-Hydrolysis of Malonic Acid Derivatives
α-Bromothis compound Synthesis
This compound derivatives form via bromination of isopropylmalonic acid followed by decarboxylation:
- Bromination :
$$
\text{C}7\text{H}{12}\text{O}4 + \text{Br}2 \xrightarrow{\text{P}} \text{C}7\text{H}{11}\text{BrO}_4
$$ - Hydrolysis :
$$
\text{C}7\text{H}{11}\text{BrO}4 \xrightarrow{\text{KOH}} \text{C}5\text{H}{10}\text{O}2 + \text{CO}_2
$$
Yields reach 70–75%, but the multi-step process and bromine handling limit industrial adoption.
Traditional Oxidative Routes
Potassium Dichromate Oxidation
Oxidizing isoamyl alcohol with K₂Cr₂O₇ in H₂SO₄ yields 68–72% this compound but produces toxic Cr³⁺ waste. The reaction requires strict temperature control (<21°C) to minimize ester byproducts.
Comparative Analysis of Oxidants
Oxidant | Yield (%) | Byproducts | Waste Generated |
---|---|---|---|
KMnO₄ | 68–72 | MnO₂ | High (equimolar MnO₂) |
K₂Cr₂O₇ | 65–70 | Cr³⁺ | Toxic heavy metals |
O₂ (Pd cat.) | 95–99 | H₂O | Minimal |
Industrial Applications and Method Selection
Pharmaceutical Synthesis
The Pd-catalyzed aerobic oxidation dominates Validol® (menthyl isovalerate) production due to its 95% yield and compliance with green chemistry principles.
Fragrance Manufacturing
Electrolytic methods remain in use for small-batch synthesis of high-purity this compound for luxury perfumes, despite lower efficiency.
Chemical Reactions Analysis
Types of Reactions: Isovaleric acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: this compound can be oxidized to form isovaleraldehyde.
Reduction: It can be reduced to form isovaleric alcohol.
Substitution: this compound can form amides, esters, anhydrides, and chloride derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride for forming acid chlorides, and alcohols for esterification.
Major Products:
Oxidation: Isovaleraldehyde
Reduction: Isovaleric alcohol
Substitution: Various esters, amides, and anhydrides.
Scientific Research Applications
Isovaleric acid (IVA) is a short-chain fatty acid with a distinct odor. It occurs naturally and is also produced by the human body during the breakdown of leucine, an essential amino acid . While isovaleric acidemia (IVA) is a metabolic disorder related to the accumulation of this acid, this compound itself has various applications across scientific research .
Scientific Research Applications
- Inborn Errors of Metabolism Research: this compound is crucial in studying isovaleric acidemia, an autosomal recessive disorder caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of this compound and its derivatives in the body .
- Metabolic Disorder Identification: Accumulation of this compound and its derivatives like isovalerylglycine (IVG) and isovaleryl (C5)-carnitine in blood and urine are diagnostic markers for IVA . Gas chromatography/mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) are used to identify these metabolites .
- Enzyme Activity Analysis: this compound is used in assays to measure the residual activity of isovaleryl-CoA dehydrogenase in individuals with IVA .
- Olfactory Research: this compound is used in studies related to human olfactory sensitivity . It has been identified as a key odorant with a "sweaty" smell, and research has explored the genetic basis for variations in human sensitivity to this odor .
- Lipid Biosynthesis Research: this compound is involved in lipid biosynthesis studies .
Case Studies
- Early Identification of Isovaleric Acidemia: The first organic acidemia to be described, IVA's nature was understood due to clinical insight combined with new technology. Initial patients, aged 4 and 2½ years, had recurring vomiting and lethargy, which improved with supportive care . A "smell specialist" identified this compound as the cause of the unusual odor during acute episodes, using gas chromatography and mass spectrometry. The patients' urine also contained isovalerylglycine and 3-hydroxythis compound .
- Tritium Release Assay: Studies utilizing a tritium release assay with an acyl-CoA dehydrogenase inhibitor found varied residual enzyme activity based on IVA form. The acute, early-onset form showed 0.41 pmol 3H20/min/mg protein, compared to a normal of 19.4 + 8.0. Milder clinical forms showed no enzyme activity, suggesting that the age of onset and severity aren't due to the impaired isovaleryl-CoA dehydrogenase differences .
- Glycine Supplementation: A female patient was treated with protein restriction (1.25 g/kg/day) and 2 g of glycine daily. After six months, her weight/age increased from the 25th to the 75th percentile, and after one year, her height also reached the 75th percentile. Her behavior and academic performance improved, and she had no further acidosis episodes .
- D-002 Toxicity Study: A study on D-002, a mixture of high-molecular-weight aliphatic alcohols from beeswax, was administered to beagle dogs at 50 and 250 mg kg-1 for a year. The study found no drug-related toxicity induced by long-term administration of D-002 .
Data Table
Mechanism of Action
Isovaleric acid exerts its effects through various molecular pathways:
Metabolic Pathways: It is involved in the catabolism of the branched-chain amino acid leucine.
Molecular Targets: The primary target is the enzyme isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.
Pathways Involved: The compound is metabolized through the fatty acid oxidation pathway and can be conjugated with glycine to form isovalerylglycine.
Comparison with Similar Compounds
Isovaleric acid belongs to the short-chain fatty acid (SCFA) family. Below, it is compared to structurally and functionally related compounds: valeric acid (straight-chain C5), butyric acid (C4), and 2-methylbutyric acid (a structural isomer).
Structural and Physical Properties
Property | This compound | Valeric Acid | Butyric Acid | 2-Methylbutyric Acid |
---|---|---|---|---|
Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₄H₈O₂ | C₅H₁₀O₂ |
Structure | 3-methylbutanoic acid | Pentanoic acid | Butanoic acid | 2-methylbutanoic acid |
Molecular Weight (g/mol) | 102.13 | 102.13 | 88.11 | 102.13 |
Boiling Point (°C) | ~176 | ~186 | ~164 | ~173 |
Solubility in Water | Slightly soluble | Slightly soluble | Highly soluble | Slightly soluble |
pKa | ~4.8 | ~4.8 | ~4.8 | ~4.8 |
Key Observations :
- Branching Effects : this compound’s branched structure reduces its boiling point compared to linear valeric acid due to weaker van der Waals interactions .
- Chain Length : Butyric acid (C4) has lower molecular weight and higher water solubility than C5 acids, reflecting the inverse relationship between hydrocarbon chain length and polarity .
- Isomerism : 2-Methylbutyric acid, a positional isomer of this compound, exhibits nearly identical molecular weight and pKa but differs in volatility and odor profile due to structural variations .
Analytical Characterization
- Chromatography : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) differentiate these acids based on retention times and polarity .
- Spectroscopy : NMR and IR spectra distinguish isomers via unique splitting patterns (e.g., this compound’s branching vs. 2-methylbutyric acid’s substituent position) .
Research Findings and Innovations
Recent studies highlight this compound’s role in sustainable chemistry :
- Biofuel Production : Its branched structure improves cold-flow properties in biodiesel blends compared to linear acids .
- Antimicrobial Activity : Demonstrates moderate efficacy against Staphylococcus aureus, though less potent than butyric acid .
- Environmental Impact : Higher volatility than valeric acid increases atmospheric reactivity, necessitating careful handling in industrial processes .
Biological Activity
Isovaleric acid (IVA), a short-chain fatty acid, plays a significant role in various biological processes and has been studied for its implications in metabolic disorders, particularly isovaleric acidemia (IVA). This article delves into the biological activity of this compound, highlighting its metabolic pathways, therapeutic uses, and case studies that illustrate its effects on human health.
1. Overview of this compound
This compound is a branched-chain fatty acid produced during the metabolism of leucine. It is characterized by its chemical structure, which includes a five-carbon backbone with a methyl group at the second carbon. The compound is primarily known for its role in energy metabolism and as a signaling molecule within various biological systems.
2. Metabolic Pathways
The metabolism of this compound involves several key enzymes, notably isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This reaction is crucial for the proper catabolism of leucine, and deficiencies in IVD can lead to metabolic disorders such as isovaleric acidemia.
Table 1: Key Enzymes in this compound Metabolism
Enzyme | Function |
---|---|
Isovaleryl-CoA Dehydrogenase (IVD) | Converts isovaleryl-CoA to 3-methylcrotonyl-CoA |
Acyl-CoA Synthetase | Activates fatty acids for metabolism |
Short-Chain Acyl-CoA Dehydrogenase | Participates in the oxidation of acyl-CoAs |
3. Biological Activity and Therapeutic Implications
This compound exhibits several biological activities that have therapeutic potential:
- Metabolic Regulation : IVA plays a role in regulating energy metabolism by influencing lipid and glucose metabolism. Studies have shown that it can modulate gene expression related to fatty acid metabolism, potentially impacting conditions like obesity and diabetes .
- Bone Health : Recent research indicates that IVA may inhibit osteoclast differentiation, suggesting its potential as a treatment for osteoporosis. In animal models, this compound supplementation showed a reduction in bone resorption markers following ovariectomy .
- Neurological Effects : In cases of isovaleric acidemia, elevated levels of IVA can lead to neurological symptoms due to toxic accumulation. Treatment strategies often include dietary management and supplementation with glycine to mitigate these effects .
Case Study 1: Treatment of Isovaleric Acidemia
A notable case involved a 24-month-old boy diagnosed with IVA who exhibited severe metabolic acidosis. The patient was treated with a protein-restricted diet supplemented with glycine. Following six months of treatment, there was significant improvement in metabolic parameters and overall health, highlighting the importance of dietary management in IVA .
Case Study 2: Osteoporosis Management
In an experimental study involving ovariectomized rats, administration of IVA resulted in decreased osteoclast activity and improved bone density metrics compared to control groups. This suggests that IVA could serve as a novel therapeutic agent for managing osteoporosis .
5. Conclusion
This compound demonstrates diverse biological activities that extend beyond its role as a metabolic intermediate. Its implications in metabolic disorders, bone health, and neurological conditions position it as an important compound for further research. Continued exploration into its mechanisms of action and therapeutic potential could yield significant advancements in clinical applications.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying isovaleric acid in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the most widely used method due to its high sensitivity and specificity for volatile fatty acids. Key steps include:
- Sample preparation : Acidification (pH <2) to protonate this compound, followed by liquid-liquid extraction using organic solvents like diethyl ether .
- Derivatization : Use of BSTFA or MTBSTFA to enhance volatility and reduce peak tailing in GC .
- Quantification : Internal standardization with deuterated this compound (e.g., d₇-isovaleric acid) to correct for matrix effects . Alternative methods include HPLC with UV detection (limited by low absorbance) and NMR for structural confirmation .
Q. How can researchers optimize the synthesis of this compound derivatives for metabolic studies?
- Esterification : React this compound with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) at 60°C for 6 hours. Monitor reaction progress via FTIR for C=O ester peak (1740 cm⁻¹) .
- Purification : Use silica gel chromatography with hexane:ethyl acetate (4:1) to isolate derivatives. Validate purity via melting point analysis and ¹H-NMR .
- Stability testing : Store derivatives at -20°C under nitrogen to prevent oxidation. Conduct accelerated stability studies at 40°C/75% RH for 14 days .
Advanced Research Questions
Q. What experimental designs are recommended to investigate this compound’s role in mitochondrial β-oxidation pathways?
- In vitro models : Use isolated rat liver mitochondria incubated with ¹³C-labeled this compound. Measure ATP production via luciferase assays and monitor acyl-CoA intermediates via LC-MS/MS .
- Controls : Include sodium azide (inhibits electron transport chain) and etomoxir (blocks carnitine palmitoyltransferase-1) to confirm pathway specificity .
- Data normalization : Express results as µmol ATP/mg mitochondrial protein to account for sample variability .
Q. How should researchers resolve contradictions in reported this compound concentrations across microbial fermentation studies?
Contradictions often arise from methodological variability. Address this by:
- Standardizing growth conditions : Control pH (5.5–6.5), temperature (37°C), and substrate (e.g., leucine concentration) across experiments .
- Validating extraction efficiency : Compare yields from freeze-thaw lysates vs. bead-beating homogenization for microbial pellets .
- Statistical reconciliation : Apply mixed-effects models to account for batch-to-batch variability and instrument drift .
Q. What strategies are effective for differentiating this compound’s effects from other short-chain fatty acids in gut microbiota studies?
- Competitive inhibition assays : Co-incubate this compound with propionate/butyrate in colonic epithelial cell cultures. Measure HDAC inhibition via fluorometric assays .
- Metabolomic profiling : Use untargeted LC-HRMS to identify unique metabolites (e.g., isovaleryl-carnitine) linked to this compound .
- Gene knockout models : Employ CRISPR-Cas9 to silence SLC5A8 (short-chain fatty acid transporter) in cell lines, then assess this compound uptake via radiolabeled tracers (³H-isovaleric acid) .
Q. Methodological Best Practices
- Data validation : Always include biological replicates (n≥3) and technical replicates (e.g., triplicate GC-MS runs) to ensure reproducibility .
- Ethical reporting : Disclose limitations in sample purity (e.g., commercial this compound may contain isohexanoic acid impurities) and their impact on conclusions .
- Cross-disciplinary collaboration : Consult microbiologists, analytical chemists, and statisticians to address complex interactions and data interpretations .
Properties
IUPAC Name |
3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | ISOPENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/944 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029182 | |
Record name | Isovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |
Record name | ISOPENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/944 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butanoic acid, 3-methyl- | |
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Record name | Isovaleric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Isovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
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Record name | Isovaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Isovaleric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03750 | |
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Record name | ISOVALERIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
70 °C | |
Record name | ISOVALERIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |
Record name | Isovaleric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03750 | |
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Record name | ISOVALERIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isovaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.931 @ 20 °C/4 °C, 0.923-0.928 | |
Record name | ISOVALERIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.44 [mmHg], 0.44 mm Hg at 25 °C | |
Record name | Isovaleric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5737 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOVALERIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
503-74-2, 35915-22-1, 92634-50-9 | |
Record name | ISOPENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/944 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Diisovaleryl adrenaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isovaleric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | ISOVALERIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanoic acid, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Isovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |
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Record name | ISOVALERIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-29.3 °C | |
Record name | Isovaleric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISOVALERIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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